molecular formula C11H15NO B2663601 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine CAS No. 1486871-88-8

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine

Cat. No. B2663601
CAS RN: 1486871-88-8
M. Wt: 177.247
InChI Key: FZDGOWFFLVQMNI-UHFFFAOYSA-N
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Description

“2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine” is a chemical compound with the molecular formula C11H14O . It is also known as Chroman, 2,2-dimethyl- .


Molecular Structure Analysis

The molecular structure of “2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can provide valuable insights into the compound’s properties and reactivity .


Physical And Chemical Properties Analysis

The molecular weight of “2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine” is 162.2283 . Other physical and chemical properties such as boiling point, melting point, and solubility would typically be determined experimentally.

Scientific Research Applications

Green Synthesis Approaches

Singh et al. (2020) discussed the green and mechanochemical one-pot multicomponent synthesis of bioactive 2-amino-4H-benzo[b]pyrans using an eco-friendly, magnetically retrievable amine-functionalized SiO2@Fe3O4 catalyst. This method emphasizes environmental sustainability, broad functional group tolerance, and cost-effectiveness in synthesizing bioactive pyran derivatives (Singh et al., 2020).

Catalytic Performance and Functionalization

The reactivity of pyranylidene esters with amines, as investigated by Allan and Reynolds (1971), offers insights into the formation of 1-substituted 1,4-dihydropyridine derivatives and various other derivatives through reactions with primary and secondary amines. This study contributes to understanding the chemical behavior and potential applications of benzopyran derivatives in synthesizing complex organic molecules (Allan & Reynolds, 1971).

Privileged Structures in Natural Product-like Libraries

Nicolaou et al. (2000) explored the concept of privileged structures in natural products, selecting the 2,2-dimethylbenzopyran moiety as a template for constructing natural product-like libraries. This approach aims at identifying structural motifs capable of interacting with various molecular targets, highlighting the versatility and application of benzopyran derivatives in drug discovery and chemical biology (Nicolaou et al., 2000).

Synthesis of 2-Amino-4H-Pyrans

Zonouzi et al. (2006) reported an efficient one-pot synthesis of 2-amino-4H-pyrans, demonstrating the significance of benzopyran derivatives as intermediates in organic synthesis. This method highlights the potential of benzopyran derivatives in facilitating the synthesis of compounds with various biological activities (Zonouzi et al., 2006).

Modification of Polymeric Materials

Aly et al. (2015) discussed the functional modification of polyvinyl alcohol/acrylic acid hydrogels prepared by γ-radiation through condensation reactions with amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid and others. This research demonstrates the application of benzopyran derivatives in modifying polymeric materials for medical applications (Aly et al., 2015).

properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromen-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-5H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDGOWFFLVQMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=CC=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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